molecular formula C23H23FN2O4 B11031101 N-(2,4-dimethylphenyl)-2-{[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]methyl}-3-oxobutanamide

N-(2,4-dimethylphenyl)-2-{[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]methyl}-3-oxobutanamide

Cat. No.: B11031101
M. Wt: 410.4 g/mol
InChI Key: OWQJVUZQHBLNLQ-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-{[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]methyl}-3-oxobutanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a 2,4-dimethylphenyl group, a 4-fluorophenyl group, and a pyrrolidin-3-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-{[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]methyl}-3-oxobutanamide typically involves multi-step organic reactions. The starting materials may include 2,4-dimethylaniline, 4-fluorobenzaldehyde, and pyrrolidine derivatives. Common synthetic routes may involve:

    Condensation Reactions: Combining the amine group of 2,4-dimethylaniline with the carbonyl group of 4-fluorobenzaldehyde to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization with a pyrrolidine derivative to form the pyrrolidin-3-yl moiety.

    Amidation: The final step involves the formation of the amide bond between the pyrrolidin-3-yl moiety and the 3-oxobutanamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and catalysts to achieve high yield and purity. Techniques like continuous flow synthesis and automated reactors may be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-{[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]methyl}-3-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-{[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]methyl}-3-oxobutanamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)-2-{[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]methyl}-3-oxobutanamide
  • N-(2,4-dimethylphenyl)-2-{[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]methyl}-3-oxobutanamide

Uniqueness

N-(2,4-dimethylphenyl)-2-{[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]methyl}-3-oxobutanamide is unique due to the presence of the 4-fluorophenyl group, which may impart distinct chemical and biological properties compared to its analogs with different substituents.

Properties

Molecular Formula

C23H23FN2O4

Molecular Weight

410.4 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-[[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]methyl]-3-oxobutanamide

InChI

InChI=1S/C23H23FN2O4/c1-13-4-9-20(14(2)10-13)25-22(29)19(15(3)27)11-16-12-21(28)26(23(16)30)18-7-5-17(24)6-8-18/h4-10,16,19H,11-12H2,1-3H3,(H,25,29)

InChI Key

OWQJVUZQHBLNLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(CC2CC(=O)N(C2=O)C3=CC=C(C=C3)F)C(=O)C)C

Origin of Product

United States

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